2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate
CAS No.: 1346603-05-1
Cat. No.: VC0119034
Molecular Formula: C15H20O5
Molecular Weight: 280.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346603-05-1 |
|---|---|
| Molecular Formula | C15H20O5 |
| Molecular Weight | 280.32 |
| IUPAC Name | 2-propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate |
| Standard InChI | InChI=1S/C15H20O5/c1-11(2)17-7-8-18-15(16)12-3-5-13(6-4-12)19-9-14-10-20-14/h3-6,11,14H,7-10H2,1-2H3 |
| Standard InChI Key | WIXOVOWSUCEDGS-UHFFFAOYSA-N |
| SMILES | CC(C)OCCOC(=O)C1=CC=C(C=C1)OCC2CO2 |
Introduction
Chemical Structure and Properties
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate is an organic compound with molecular formula C15H20O5 and a molecular weight of 280.32 g/mol. The compound features several functional groups that contribute to its chemical reactivity and applications, including an epoxy group, an ester linkage, and an isopropoxy moiety. These structural elements give the compound its characteristic chemical behavior and utility in various chemical processes.
The structural representation can be described using standardized chemical notation systems. The compound's InChI (International Chemical Identifier) is InChI=1S/C15H20O5/c1-11(2)17-7-8-18-15(16)12-3-5-13(6-4-12)19-9-14-10-20-14/h3-6,11,14H,7-10H2,1-2H3. This alphanumeric string uniquely identifies the chemical structure and allows for computational processing of the compound's information.
The SMILES (Simplified Molecular Input Line Entry System) notation for the compound is CC(C)OCCOC(=O)C1=CC=C(C=C1)OCC2CO2. This representation provides a concise linear format for describing the chemical structure that can be easily interpreted by chemical software.
Physical and Chemical Properties
The compound possesses specific physical and chemical characteristics that define its behavior in various environments and reactions. Based on its structure, the compound would likely appear as a colorless to pale yellow liquid or solid at room temperature. The presence of the epoxy group makes it particularly reactive toward nucleophilic species, while the ester group provides potential for hydrolysis under appropriate conditions.
Table 1: Key Properties of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 1346603-05-1 | |
| Molecular Formula | C15H20O5 | |
| Molecular Weight | 280.32 g/mol | |
| Physical State | Presumed liquid or solid | Inferred from structure |
| Primary Functional Groups | Epoxy, ester, ether | |
| Research Use | Non-human/veterinary applications |
Applications in Polymer Chemistry
One of the primary applications of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate is in polymer science, where its structural features make it valuable for several purposes.
As a Monomer and Cross-linking Agent
The compound can serve as a monomer or cross-linking agent in the synthesis of polymers. Its epoxy group makes it particularly useful in reactions where cross-linking is desired to enhance the mechanical properties of the resulting polymer. Polymerization reactions typically occur under controlled conditions, including specific temperature ranges and the presence of appropriate catalysts.
The epoxy functionality allows for ring-opening polymerization, which can lead to the formation of polyethers with pendant aromatic groups. These polymers often exhibit enhanced thermal and mechanical properties compared to simpler aliphatic polyethers.
In Materials Development
As a component in the creation of new materials, 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate can contribute to the development of specialized coatings and adhesives. The compound could be applied to surfaces or combined with other compounds to form composite materials with tailored properties.
The incorporation of this compound into material formulations can potentially enhance properties such as:
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Adhesion strength to various substrates
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Durability under mechanical stress
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Resistance to environmental factors such as UV radiation, moisture, and temperature fluctuations
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Chemical resistance to solvents and corrosive substances
These enhancements make materials containing 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate potentially valuable in industries where high-performance coatings and adhesives are required.
Research Applications
Beyond polymer chemistry, 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate demonstrates potential value in various research contexts.
Pharmaceutical Research
Analytical Characterization Techniques
Proper characterization of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate is essential for confirming its identity, purity, and properties. Several analytical techniques are particularly relevant for this compound.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in confirming the structure of the compound. Both 1H and 13C NMR would provide valuable information about the hydrogen and carbon environments within the molecule. Key signals would include those from the aromatic ring, the epoxy group, and the isopropoxy moiety.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the functional groups present in the compound, including the ester carbonyl (typically around 1700-1750 cm-1), the aromatic ring, and the epoxy group.
Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure, aiding in its identification and purity assessment.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be valuable for both the purification and analysis of the compound. When coupled with appropriate detectors (such as UV-Vis or mass spectrometry), HPLC can provide information about the compound's purity and potential impurities.
When analyzing pharmaceutical compounds and potential impurities, sophisticated instrumentation such as MS attached to Gas Chromatography or HPLC, LC-MS, and other hyphenated techniques are valuable tools for the identification of minor components . These approaches would be applicable to the analysis of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate in research contexts.
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